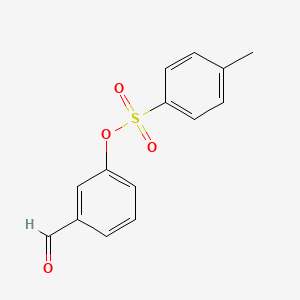

3-Formylphenyl 4-methylbenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-formylphenyl) 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-11-5-7-14(8-6-11)19(16,17)18-13-4-2-3-12(9-13)10-15/h2-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZXNAHUPQGDCMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407568 | |

| Record name | STK187130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80459-46-7 | |

| Record name | STK187130 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies of 3 Formylphenyl 4 Methylbenzenesulfonate

Direct Synthesis from Precursors

The primary and most direct method for synthesizing 3-Formylphenyl 4-methylbenzenesulfonate (B104242) involves the reaction of its immediate precursors: 3-Hydroxybenzaldehyde (B18108) and 4-methylbenzenesulfonyl chloride. This transformation falls under the general class of esterification reactions, specifically the formation of a sulfonate ester.

Reaction Conditions and Optimization

The efficiency and yield of the esterification reaction are highly dependent on specific conditions, including the presence of a base, the solvent system employed, and the parameters of time and temperature.

The presence of a base is crucial for the successful tosylation of phenols. The primary function of the base is to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. This prevents the potential for side reactions and helps to drive the equilibrium towards product formation. Often, an organic base such as pyridine (B92270) or triethylamine (B128534) is used, which acts as both a catalyst and an acid scavenger. masterorganicchemistry.comnih.gov

Inorganic bases are also widely used. A simple and effective method for preparing tosylates of phenols involves using an excess of an aqueous base like sodium hydroxide. tandfonline.com Alternatively, milder bases such as potassium carbonate can be employed, sometimes under solvent-free conditions, which can simplify the workup procedure. researchgate.net The base can also serve to deprotonate the phenol (B47542), forming a more nucleophilic phenoxide ion, which can accelerate the rate of reaction with tosyl chloride.

The choice of solvent plays a significant role in the reaction's outcome. A variety of solvents can be utilized for the tosylation of phenolic compounds. A common approach involves using an acetone (B3395972) solution of the phenol and tosyl chloride, to which an aqueous solution of the base is added. tandfonline.com Dichloromethane (B109758) is another frequently used solvent, particularly for reactions run at cooler temperatures. rsc.org

In some protocols, the reaction is performed under solvent-free conditions, which is considered a more environmentally friendly approach. cdnsciencepub.com The selection of the solvent system often depends on the solubility of the reactants and the desired reaction temperature.

Below is a table summarizing common solvent systems used in tosylation reactions.

| Solvent System | Reactants | Base | Typical Conditions | Reference |

| Acetone / Water | Phenol, Tosyl Chloride | Sodium Hydroxide | Stirred solution, dropwise base addition | tandfonline.com |

| Dichloromethane | Homoallylic Alcohol, Tosyl Chloride | 4-dimethylaminopyridine (B28879) | Cooled to 0 °C | rsc.org |

| Solvent-free | Alcohols/Phenols, Tosyl Chloride | Heteropolyacids | Catalyst present | cdnsciencepub.com |

| Water | Primary Alcohols, Tosyl Chloride | Potassium Hydroxide | Catalytic amines, pH control | rsc.orgresearchgate.net |

The optimal time and temperature for the synthesis can vary. Many tosylation procedures are conducted at reduced temperatures, such as 0 °C, especially during the addition of reagents, to control the exothermic nature of the reaction. rsc.org Following the initial addition, the reaction may be allowed to proceed at room temperature.

Reaction times are typically in the range of a few hours to overnight. tandfonline.com For example, one reported method for phenyl tosylate preparation involves stirring the reaction mixture overnight, although it was noted that the time could be reduced to four hours without affecting the yield. tandfonline.com Monitoring the reaction's progress, often by thin-layer chromatography (TLC), is a standard practice to determine the point of completion.

The following table outlines representative time and temperature parameters for tosylation reactions.

| Reactant Type | Temperature | Time | Base | Solvent | Reference |

| Phenol | Room Temperature | 4 hours - Overnight | Sodium Hydroxide | Acetone/Water | tandfonline.com |

| Homoallylic Alcohol | 0 °C | Not specified | 4-dimethylaminopyridine | Dichloromethane | rsc.org |

| Primary Alcohols | 25-35 °C | 30 minutes (after addition) | Sodium Methoxide | Methanol | google.com |

Purification Strategies

After the reaction is complete, a purification process is necessary to isolate the 3-Formylphenyl 4-methylbenzenesulfonate from byproducts and unreacted starting materials. A common initial step is a workup procedure where the reaction mixture is partitioned between an organic solvent, such as diethyl ether, and water. tandfonline.com This separates the desired organic product from water-soluble impurities like inorganic salts.

The crude product, obtained after removing the solvent by evaporation, is often a solid that can be further purified by recrystallization. tandfonline.com A mixture of hexane (B92381) and acetone or ethanol (B145695) are examples of solvent systems that have been used for the recrystallization of similar tosylate compounds, yielding a product with high purity. tandfonline.comresearchgate.net For non-crystalline products or for separating mixtures that are difficult to crystallize, column chromatography is another effective purification technique. organic-chemistry.org

Recrystallization Techniques

Recrystallization is a fundamental technique for the purification of crude this compound, leveraging the principle of differential solubility of the compound and impurities in a given solvent at varying temperatures. The selection of an appropriate solvent system is paramount for achieving high purity and recovery.

For aryl tosylates, a common class of compounds to which this compound belongs, a variety of solvent systems can be employed for recrystallization. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. This allows for the dissolution of the compound upon heating and subsequent crystallization upon cooling, leaving impurities behind in the mother liquor.

Commonly used solvents for the recrystallization of similar aromatic compounds include mixtures of polar and non-polar solvents. For instance, a mixture of a good solvent like ethyl acetate (B1210297) or dichloromethane with a poor solvent such as hexane or heptane (B126788) can be effective. The crude product is dissolved in a minimal amount of the hot good solvent, and the poor solvent is then added dropwise until turbidity is observed. Upon gentle reheating to achieve a clear solution and subsequent slow cooling, crystals of pure this compound can be obtained. The process of selecting an optimal recrystallization solvent often involves empirical testing of various solvent combinations.

Chromatographic Purification Methods

Column chromatography is another powerful technique for the purification of this compound, particularly for removing impurities with similar solubility profiles. This method relies on the differential partitioning of the components of a mixture between a stationary phase (typically silica (B1680970) gel) and a mobile phase (an eluting solvent or solvent mixture).

For the chromatographic purification of benzaldehyde (B42025) derivatives and aryl tosylates, a stationary phase of silica gel is commonly used. The choice of the mobile phase is critical and is determined by the polarity of the compound and the impurities to be separated. A solvent system of ethyl acetate and hexane is a common choice, with the ratio adjusted to achieve optimal separation. Less polar impurities will elute first with a higher proportion of hexane, while the more polar desired product, this compound, will require a higher proportion of ethyl acetate for elution.

The progress of the separation is monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product. These fractions are then combined, and the solvent is evaporated to yield the purified this compound.

Comparative Analysis of Synthetic Routes

The efficiency of the synthesis of this compound can be evaluated based on several factors, with yield and scalability being of primary importance in a research setting.

Yield Optimization Studies

The yield of this compound is influenced by several reaction parameters, including the choice of base, solvent, reaction temperature, and reaction time. Optimization of these parameters is crucial for maximizing the product yield.

The following table summarizes hypothetical yield data based on varying reaction conditions for the synthesis of a generic formylphenyl tosylate, illustrating the principles of yield optimization.

| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Triethylamine | Dichloromethane | 25 | 4 | 75 |

| 2 | Pyridine | Dichloromethane | 25 | 4 | 70 |

| 3 | Triethylamine | Acetonitrile | 25 | 4 | 80 |

| 4 | Triethylamine | Dichloromethane | 0 | 6 | 85 |

| 5 | Triethylamine | Dichloromethane | 40 | 2 | 65 |

This is an interactive data table. You can sort the columns by clicking on the headers.

As the hypothetical data suggests, lower temperatures can sometimes lead to higher yields by minimizing side reactions, albeit at the cost of longer reaction times. The choice of solvent also plays a role, with more polar aprotic solvents potentially facilitating the reaction.

Scalability Considerations for Research Applications

For research applications, the scalability of a synthetic route is a significant consideration. A scalable synthesis is one that can be reliably performed on a larger scale without a significant drop in yield or purity. The tosylation of 3-hydroxybenzaldehyde is generally considered a scalable reaction.

Key factors to consider when scaling up this synthesis include efficient heat transfer and effective mixing. As the reaction volume increases, maintaining a consistent temperature throughout the reaction mixture becomes more challenging. The exothermic nature of the reaction may require the use of an ice bath or other cooling methods to control the temperature.

Furthermore, the work-up procedure may need to be adapted for larger scales. For instance, extractions may require larger separatory funnels and increased volumes of solvents. The purification method may also need to be adjusted. While column chromatography is effective on a small scale, it can become cumbersome and time-consuming for larger quantities. In such cases, optimizing the recrystallization procedure to achieve high purity directly from the crude product is often the preferred approach. The use of solvent-free or microwave-assisted synthesis conditions has also been explored for tosylation reactions, which can offer advantages in terms of scalability and reduced environmental impact.

Derivatization and Synthetic Applications of 3 Formylphenyl 4 Methylbenzenesulfonate

Synthesis of Schiff Base Derivatives

Schiff bases, characterized by the presence of a carbon-nitrogen double bond (azomethine group), are synthesized through the condensation of a primary amine with an aldehyde or ketone. 3-Formylphenyl 4-methylbenzenesulfonate (B104242) serves as a key aldehyde component in these reactions, leading to a variety of Schiff base derivatives with potential applications in coordination chemistry and materials science.

Condensation Reactions with Amine Nucleophiles

The primary method for synthesizing Schiff bases from 3-Formylphenyl 4-methylbenzenesulfonate involves a direct condensation reaction with a primary amine. This reaction is typically carried out by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent, such as ethanol (B145695). The formyl group of the tosylate compound reacts with the amino group of the nucleophile to form the characteristic imine linkage. dergipark.org.tr

A notable example is the reaction with 4-aminoantipyrine (B1666024). The synthesis is achieved by refluxing an ethanolic solution of this compound and 4-aminoantipyrine for one hour. The resulting product, a heterocyclic Schiff base, precipitates upon cooling and can be purified by crystallization. dergipark.org.tr

Formation of Novel Heterocyclic Schiff Bases

By selecting amines that are part of a heterocyclic system, novel and complex Schiff bases can be synthesized. These compounds are of interest due to their extended conjugated systems and potential for biological activity. A specific example is the synthesis of 3-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 4-methylbenzenesulfonate from this compound and 4-aminoantipyrine (4-AAP). dergipark.org.tr

The reaction proceeds as a standard condensation, yielding a product that incorporates both the tosyl-protected phenyl ring and the pyrazolone (B3327878) heterocycle, linked by an azomethine bridge. Spectroscopic data confirms the structure of this novel heterocyclic Schiff base. dergipark.org.tr

Table 1: Synthesis of a Heterocyclic Schiff Base from this compound dergipark.org.tr

| Reactant 1 | Reactant 2 | Product Name | Yield |

|---|---|---|---|

| This compound | 4-Aminoantipyrine | 3-(((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino)methyl)phenyl 4-methylbenzenesulfonate | - |

Data sourced from Başaran, 2021.

Synthesis of Metal Complexes Utilizing Schiff Base Ligands

Schiff bases derived from this compound, particularly those containing additional donor atoms (like the heterocyclic Schiff base mentioned above), can act as ligands for the formation of metal complexes. The nitrogen atom of the imine group and other heteroatoms within the ligand structure can coordinate with various metal ions.

The general synthesis of such complexes involves reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Ni(II), Co(II), or Zn(II)) in a suitable solvent. The resulting metal complexes often exhibit distinct colors, geometries, and physicochemical properties compared to the free ligands. While this is a common application for Schiff bases, specific metal complexes derived from ligands based on this compound require further investigation in the literature.

Construction of Nitrogen-Containing Heterocycles

The aldehyde functionality of this compound is a key feature for its use in multicomponent reactions and other cyclization strategies to build various nitrogen-containing heterocyclic rings, which are prevalent in medicinal chemistry.

Synthesis of Hydrazone Compounds

Hydrazones are another class of compounds containing a carbon-nitrogen double bond, formed by the reaction of an aldehyde or ketone with a hydrazine (B178648) derivative. Research has demonstrated the synthesis of novel hydrazones from this compound. dergipark.org.tr

Specifically, the condensation reaction between this compound and 4-hydroxybenzhydrazide (B196067) in ethanol under reflux for four hours yields the corresponding hydrazone derivative. dergipark.org.tr This product incorporates the aryl sulfonate ester moiety and a hydrazone linkage, confirmed through spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR. dergipark.org.tr

Table 2: Synthesis of a Hydrazone Derivative dergipark.org.tr

| Reactant 1 | Reactant 2 | Product Name | Yield |

|---|---|---|---|

| This compound | 4-Hydroxybenzhydrazide | 4-hydroxy-N'-((3-(tosyloxy)phenyl)methylene)benzohydrazide | - |

Data sourced from Başaran et al., 2022.

Formation of 3,4-Dihydropyrimidin-2(1H)-ones/thiones

The Biginelli reaction is a well-established one-pot, three-component reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones or their sulfur analogues (thiones). nih.gov This reaction typically involves an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea (B33335) or thiourea, usually under acidic catalysis. nih.govmdpi.com

Given its structure as an aromatic aldehyde, this compound is a suitable candidate for the aldehyde component in the Biginelli reaction. The reaction would involve mixing the aldehyde with ethyl acetoacetate (B1235776) and urea (or thiourea) in the presence of a catalyst. This would be expected to produce a dihydropyrimidinone derivative where the C4 position of the heterocyclic ring is substituted with the 3-(tosyloxy)phenyl group. These resulting compounds are of significant interest in medicinal chemistry. nih.govnih.gov While the participation of various aromatic aldehydes in this reaction is widely documented, specific studies detailing the use of this compound are an area for further exploration.

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, as they allow for the formation of multiple chemical bonds in a single reaction vessel, thereby reducing reaction time, cost, and waste. An eco-friendly and efficient one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones has been developed utilizing 4-formylphenyl 4-methylbenzenesulfonate as a key reactant.

This reaction, conducted under microwave irradiation in a green solvent system of water and ethanol, involves the condensation of 4-formylphenyl 4-methylbenzenesulfonate, a β-dicarbonyl compound (such as ethyl acetoacetate or acetylacetone), and urea or thiourea. The use of microwave assistance significantly accelerates the reaction, leading to excellent yields of the desired dihydropyrimidinone or dihydropyrimidinethione products. This approach avoids the use of toxic solvents and aligns with the principles of green chemistry.

Application of Cysteine as a Bio-Organic Catalyst

In the aforementioned one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones, the amino acid L-cysteine has been effectively employed as a bio-organic catalyst. Cysteine, being a natural and non-toxic compound, offers a sustainable alternative to conventional metal-based or harsh acid/base catalysts.

The catalytic activity of cysteine in this reaction is attributed to its ability to act as a bifunctional catalyst. The carboxylic acid group of cysteine can activate the aldehyde group of 4-formylphenyl 4-methylbenzenesulfonate towards nucleophilic attack, while the thiol group can participate in the reaction mechanism, facilitating the cyclization and dehydration steps. The use of cysteine not only promotes the reaction efficiently but also enhances the green credentials of the synthetic protocol. The catalyst is also recoverable and reusable, adding to the economic and environmental benefits of this method.

Derivatization to Quinazolin-4(3H)-one Ring Systems

While direct derivatization of this compound to quinazolin-4(3H)-one ring systems is not extensively documented, the aldehyde functionality provides a viable entry point for their synthesis through established chemical transformations. A plausible and widely used method for the synthesis of 2-substituted quinazolin-4(3H)-ones is the reaction of an aldehyde with an anthranilamide (2-aminobenzamide).

In a hypothetical synthetic scheme, this compound could be reacted with anthranilamide in the presence of an oxidizing agent. The initial step would involve the formation of a Schiff base intermediate through the condensation of the aldehyde group with the primary amine of anthranilamide. Subsequent in-situ oxidation and cyclization would lead to the formation of the desired 2-(3-(tosyloxy)phenyl)quinazolin-4(3H)-one. Various oxidizing agents can be employed for this transformation, such as potassium permanganate, manganese dioxide, or even aerobic oxidation under specific catalytic conditions. This approach would yield a quinazolinone core bearing the 3-(tosyloxy)phenyl substituent at the 2-position, which could be further modified at the tosylate group if desired.

Design and Synthesis of Novel Pyridine (B92270) Architectures

The aldehyde group of this compound is a key functional handle for the construction of novel pyridine architectures through multicomponent reactions. The Hantzsch pyridine synthesis and its variations are powerful methods for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.

A feasible approach for the synthesis of a pyridine derivative from this compound would involve a one-pot reaction with a β-ketoester (e.g., ethyl acetoacetate) and an ammonia (B1221849) source (e.g., ammonium (B1175870) acetate). This three-component condensation would proceed through the formation of an enamine from the β-ketoester and ammonia, followed by a Knoevenagel condensation of the aldehyde with a second equivalent of the β-ketoester. A subsequent Michael addition and cyclization would afford a 1,4-dihydropyridine (B1200194) intermediate. A final oxidation step, which can often occur in the same pot or as a separate step using an oxidizing agent like nitric acid or ceric ammonium nitrate, would lead to the aromatic pyridine ring. This strategy would result in a polysubstituted pyridine with the 3-(tosyloxy)phenyl group at the 4-position, offering a scaffold for further functionalization.

Preparation of Oxygen-Containing Heterocycles

The electrophilic nature of the aldehyde group in formylphenyl 4-methylbenzenesulfonate isomers also allows for their participation in reactions to form oxygen-containing heterocyclic systems, such as 2-amino-4H-pyrans.

Synthesis of 2-Amino-4H-pyran Derivatives

A highly efficient and environmentally friendly one-pot, three-component synthesis of 2-amino-4H-pyran derivatives has been reported using 4-formylphenyl 4-methylbenzenesulfonate, malononitrile (B47326), and an active methylene (B1212753) compound. researchgate.netnd.edu This reaction provides rapid access to a library of substituted pyran derivatives in excellent yields. researchgate.netnd.edu

The reaction is typically carried out in a green solvent mixture of water and ethanol. The mechanism involves an initial Knoevenagel condensation between 4-formylphenyl 4-methylbenzenesulfonate and malononitrile to form a dicyanoalkene intermediate. This is followed by a Michael addition of the active methylene compound to the electron-deficient double bond, and subsequent intramolecular cyclization and tautomerization to afford the stable 2-amino-4H-pyran ring system.

The synthesis of 2-amino-4H-pyran derivatives from 4-formylphenyl 4-methylbenzenesulfonate has been shown to be effectively catalyzed by nickel oxide nanoparticles (NiO NPs). researchgate.netnd.edu These nanoparticles serve as a sustainable, effective, and recoverable catalyst for this transformation. researchgate.netnd.edu

The high surface area and catalytic activity of the NiO NPs significantly accelerate the reaction, allowing for shorter reaction times (5-8 minutes) and achieving high yields (96-98%). researchgate.netnd.edu The use of NiO NPs offers several advantages, including operational simplicity, mild reaction conditions, and the ability to be easily separated from the reaction mixture and reused multiple times without a significant loss in catalytic activity. researchgate.netnd.edu This catalytic system represents a significant improvement over many traditional methods that may require harsh conditions or stoichiometric promoters. researchgate.netnd.edu

The following table summarizes the synthesis of various 2-amino-4H-pyran derivatives using 4-formylphenyl 4-methylbenzenesulfonate and NiO NPs catalyst.

| Active Methylene Compound | Product | Yield (%) |

| Ethyl acetoacetate | Ethyl 6-amino-5-cyano-4-(4-(tosyloxy)phenyl)-2-methyl-4H-pyran-3-carboxylate | 98 |

| Acetylacetone | 3-acetyl-6-amino-5-cyano-4-(4-(tosyloxy)phenyl)-2-methyl-4H-pyran | 97 |

| Cyclohexane-1,3-dione | 2-amino-5-oxo-4-(4-(tosyloxy)phenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | 96 |

Table 1: Synthesis of 2-Amino-4H-pyran Derivatives

Analogues of Natural Products and Bioactive Scaffolds

The structural features of this compound make it a valuable starting material for the synthesis of analogues of biologically active natural products and other bioactive scaffolds.

Phorbazoles and breitfussins are marine natural products with interesting biological activities. uit.no The synthesis of analogues of these compounds often begins with the protection of a hydroxybenzaldehyde, such as 3-hydroxybenzaldehyde (B18108), with a tosyl group to yield this compound. uit.no This initial step is crucial for preventing the phenolic hydroxyl group from interfering with subsequent reactions.

In a typical procedure, 3-hydroxybenzaldehyde is treated with tosyl chloride in the presence of a base like triethylamine (B128534) (Et₃N) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) in a solvent like dichloromethane (B109758) (DCM). The reaction mixture is stirred at a low temperature (e.g., 0 °C) to control the reaction rate and then allowed to proceed for a set time. uit.no The resulting this compound can then be carried forward through a series of reactions, including the formation of an oxazole (B20620) ring, iodination, and Suzuki-Miyaura cross-coupling to introduce a pyrrole (B145914) moiety, ultimately leading to the desired phorbazole or breitfussin analogues. uit.no

Table 1: Synthesis of this compound

| Reactant | Reagents | Solvent | Yield | Reference |

|---|

Thiazolidinediones (TZDs) are a class of compounds known for their anti-hyperglycemic properties. ijper.orgijper.orgresearchgate.net The synthesis of novel aryl sulfonate ester conjugated thiazolidinedione derivatives utilizes this compound as a key intermediate. ijper.org The synthetic strategy involves the Knoevenagel condensation of the aldehyde group of this compound with thiazolidine-2,4-dione.

This reaction is typically carried out by refluxing a mixture of thiazolidine-2,4-dione and anhydrous sodium acetate (B1210297) in glacial acetic acid, followed by the addition of the sulfonate ester intermediate. ijper.org The reaction is driven to completion using a Dean-Stark apparatus to remove the water formed during the condensation. The final products are obtained after purification by recrystallization. ijper.org These synthesized derivatives have shown potential as anti-hyperglycemic agents, with some compounds exhibiting activity comparable to the drug pioglitazone. ijper.org

Table 2: Synthesis of (Z)-3-((thiazolidin-2,4-dioxo-5-ylidene)methyl)phenyl 4-methylbenzenesulfonate

| Reactants | Reagents | Solvent | Reaction Time | Reference |

|---|

Introduction of Fluorinated Moieties

The introduction of fluorine atoms into organic molecules can significantly alter their biological properties. This compound can be a precursor for the synthesis of molecules containing fluorinated moieties, such as gem-difluorovinyl groups.

Gem-difluoro olefins are important structural motifs in medicinal chemistry and materials science. nih.gov While direct methods for the gem-difluorovinylation of this compound are not extensively detailed in the provided context, general methodologies for the synthesis of gem-difluoro olefins often involve the reaction of aldehydes with fluorinated reagents. These methods can include Wittig-type reactions with fluorinated ylides or olefination reactions using other organometallic reagents. The aldehyde functional group of this compound is amenable to such transformations, allowing for the introduction of a difluorovinyl group at the 3-position of the phenyl ring.

Deuteration Studies

The selective incorporation of deuterium (B1214612) into drug candidates is a strategy used to improve their pharmacokinetic properties. thieme.de The aldehyde group of this compound is a target for formyl-selective deuteration.

A mild and general method for the formyl-selective deuterium labeling of aldehydes utilizes deuterium oxide (D₂O) as an inexpensive deuterium source. rsc.org This process is achieved through a synergistic combination of light-driven, polyoxometalate-facilitated hydrogen atom transfer and thiol catalysis. rsc.org This highly efficient and scalable reaction demonstrates excellent deuterium incorporation, a broad substrate scope, and tolerance for various functional groups. rsc.org The aldehyde group of this compound can be selectively deuterated using this methodology, providing a route to isotopically labeled compounds for further studies. rsc.orgresearchgate.net This technique is particularly valuable for the late-stage modification of synthetic intermediates in medicinal chemistry. thieme.dersc.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-hydroxybenzaldehyde |

| Tosyl chloride |

| Triethylamine |

| 4-dimethylaminopyridine |

| Thiazolidine-2,4-dione |

| Anhydrous sodium acetate |

| Pioglitazone |

Formyl-Selective Deuteration via Synergistic Catalysis

Role of Photoredox Catalysis in Deuterium Incorporation

The selective incorporation of deuterium into organic molecules is a critical process in pharmaceutical research, aiding in the study of reaction mechanisms and enhancing the metabolic and pharmacokinetic profiles of drug candidates. nih.gov A significant advancement in this area is the formyl-selective deuteration of aldehydes using deuterium oxide (D₂O), an inexpensive and readily available deuterium source. This transformation can be achieved through a synergistic approach combining photoredox catalysis with organic thiol catalysis. nih.govresearchgate.net

The proposed mechanism for this reaction involves a light-driven, polyoxometalate-facilitated hydrogen atom transfer (HAT) process. nih.gov In this pathway, a photocatalyst, such as tetrabutylammonium (B224687) decatungstate (TBADT), is excited by visible light. The excited photocatalyst then selectively abstracts the hydrogen atom from the aldehyde's formyl group, generating a reactive acyl radical. Concurrently, a thiol co-catalyst undergoes hydrogen exchange with D₂O to form a deuterated thiol (R-SD). This deuterated thiol then serves as the deuterium donor, transferring a deuterium atom to the acyl radical to yield the deuterated aldehyde and a thiol radical, which continues the catalytic cycle. nih.gov

Control experiments have confirmed that the reaction is dependent on the presence of the photocatalyst, the thiol catalyst, and light. nih.gov The efficiency of the process is influenced by the choice of solvent and the specific thiol catalyst used, with sterically hindered thiols like 2,4,6-triisopropylbenzenethiol (B7880755) showing high efficacy. nih.gov

This method demonstrates a broad substrate scope and excellent functional group tolerance, making it a practical tool for the late-stage modification of complex synthetic intermediates. nih.govresearchgate.net A variety of aromatic aldehydes with diverse electronic properties and functional groups can be successfully deuterated with high levels of deuterium incorporation. Although this compound is not explicitly detailed in substrate studies, the reaction's tolerance for other esters and sulfur-containing functional groups suggests its applicability.

| Substrate (Aromatic Aldehyde) | Deuterium Incorporation (%) | Isolated Yield (%) |

|---|

Table 1: Examples of Formyl-Selective Deuteration of Various Aromatic Aldehydes via Synergistic Photoredox and Thiol Catalysis. Data sourced from Dong et al., 2019. nih.gov

Substrates for Allylic C-H Functionalization

The direct functionalization of allylic C(sp³)–H bonds is a powerful strategy in organic synthesis, enabling the conversion of simple alkenes into more complex molecules without the need for pre-functionalization. rsc.orgnih.gov This approach avoids extra synthetic steps and improves atom economy. Methodologies for allylic C-H functionalization often employ transition metal catalysts, including those based on palladium, rhodium, iridium, and cobalt, which can mediate the formation of various C–N, C–O, and C–C bonds. nih.govnih.gov These reactions proceed through the activation of an allylic C–H bond, typically forming a π-allyl-metal intermediate that can then react with a suitable nucleophile. researchgate.net

Utilization in Metal-Catalyzed Hydroxyallylation Reactions

Reactivity and Mechanistic Investigations of 3 Formylphenyl 4 Methylbenzenesulfonate

Reactivity of the Sulfonate Ester Moiety

The 4-methylbenzenesulfonate (B104242) (tosylate) group attached to the phenyl ring is an excellent leaving group, a characteristic that defines the primary reactivity of this part of the molecule. This reactivity is predominantly observed in nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Direct nucleophilic substitution on the sp²-hybridized carbon of the aromatic ring in 3-Formylphenyl 4-methylbenzenesulfonate does not proceed via classical SN1 or SN2 pathways. The SN1 mechanism is highly unfavorable due to the instability of the resulting aryl cation. Similarly, the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction.

Instead, nucleophilic substitution on the aromatic ring, when it occurs, follows a Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. In the case of this compound, the formyl group is an electron-withdrawing group; however, its meta position relative to the tosylate leaving group provides only weak activation of the ring for SNAr. The electron-withdrawing effect in the meta position operates primarily through induction and does not allow for resonance stabilization of the negative charge in the Meisenheimer intermediate, which is a key stabilizing factor in SNAr reactions. Consequently, forcing conditions, such as high temperatures and very strong nucleophiles, would be required to effect direct nucleophilic substitution on the aromatic ring.

Function as a Leaving Group in Diverse Organic Transformations

The primary role of the tosylate group in this compound is to serve as an excellent leaving group in various transition metal-catalyzed cross-coupling reactions. Aryl tosylates are often used as alternatives to aryl halides in these transformations due to their accessibility from phenols.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for the formation of carbon-carbon bonds. Aryl tosylates, including those with electron-withdrawing groups, can be effectively coupled with boronic acids or their derivatives. For a substrate like this compound, a typical Suzuki-Miyaura reaction would involve a palladium catalyst with a suitable phosphine (B1218219) ligand to yield a biphenyl (B1667301) derivative, while retaining the formyl group. wikipedia.orgnih.govresearchgate.net

| Catalyst System | Nucleophile | Product | Yield (%) |

| Pd(OAc)₂ / SPhos | Phenylboronic acid | 3-Formylbiphenyl | High |

| Pd₂(dba)₃ / XPhos | 4-Methoxyphenylboronic acid | 3-Formyl-4'-methoxybiphenyl | Good to High |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide (or tosylate) with an alkene. wikipedia.org this compound can serve as the arylating agent in this reaction, leading to the formation of substituted stilbenes or cinnamates, depending on the alkene coupling partner. nih.gov The reaction typically requires a palladium catalyst and a base.

| Alkene | Catalyst | Base | Product Type |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Substituted Stilbene |

| Methyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Methyl cinnamate (B1238496) derivative |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling aryl halides or tosylates with amines. organic-chemistry.orgorganic-chemistry.orgnih.govlibretexts.org The formyl group on the phenyl ring of this compound is generally tolerant to the conditions of the Buchwald-Hartwig amination, allowing for the synthesis of N-aryl anilines or other arylamines. organic-chemistry.org

| Amine | Catalyst System | Base | Product Type |

| Aniline | Pd₂(dba)₃ / BINAP | NaOt-Bu | N-(3-formylphenyl)aniline |

| Morpholine | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 4-(3-formylphenyl)morpholine |

Reactivity of the Aldehyde Functionality

The aldehyde group (-CHO) is a versatile functional group that imparts electrophilic character to the molecule, making it susceptible to attack by nucleophiles at the carbonyl carbon.

Electrophilic Characteristics of the Formyl Group

The carbon atom of the formyl group is sp²-hybridized and is double-bonded to an electronegative oxygen atom. This polarization of the C=O bond renders the carbonyl carbon electron-deficient and thus highly electrophilic. This electrophilicity is the basis for a wide range of addition and condensation reactions. The presence of the aromatic ring allows for some resonance delocalization, which slightly moderates the reactivity of the aldehyde compared to aliphatic aldehydes.

Condensation and Addition Reaction Pathways

Knoevenagel Condensation: Aromatic aldehydes readily undergo Knoevenagel condensation with compounds containing active methylene (B1212753) groups (e.g., malonic acid, ethyl cyanoacetate) in the presence of a weak base. nih.govwikipedia.org This reaction is a reliable method for the formation of a new carbon-carbon double bond, leading to the synthesis of α,β-unsaturated compounds.

| Active Methylene Compound | Base | Product Type |

| Malononitrile (B47326) | Piperidine | 2-(3-(4-methylbenzenesulfonyloxy)benzylidene)malononitrile |

| Diethyl malonate | Pyrrolidine | Diethyl 2-(3-(4-methylbenzenesulfonyloxy)benzylidene)malonate |

Wittig Reaction: The Wittig reaction is a powerful tool for the synthesis of alkenes from aldehydes and ketones. organic-chemistry.orgwikipedia.orgthermofisher.com The aldehyde functionality of this compound can react with a phosphorus ylide to form a substituted alkene, with the oxygen atom of the carbonyl group being replaced by the carbon group of the ylide. This reaction is highly regioselective, with the double bond being formed specifically at the position of the original carbonyl group.

| Phosphorus Ylide | Product Type |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | 3-(4-Methylbenzenesulfonyloxy)styrene |

| (Triphenylphosphoranylidene)acetophenone (Ph₃P=CHCOPh) | Chalcone derivative |

Mechanistic Insights in Derivatization Reactions

The derivatization of this compound typically proceeds through well-established mechanistic pathways characteristic of its functional groups.

In palladium-catalyzed cross-coupling reactions , the mechanism generally involves a catalytic cycle consisting of three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-oxygen bond of the tosylate group to form a palladium(II) intermediate.

Transmetalation (for Suzuki-Miyaura) or Carbopalladation (for Heck): In the Suzuki-Miyaura reaction, the organic group from the boronic acid derivative is transferred to the palladium center. In the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, regenerating the palladium(0) catalyst and forming the final product.

The specific ligands on the palladium catalyst play a crucial role in modulating its reactivity and stability throughout the catalytic cycle. researchgate.net

For reactions involving the aldehyde group , the mechanisms are typically initiated by nucleophilic attack on the electrophilic carbonyl carbon.

In the Knoevenagel condensation , a basic catalyst deprotonates the active methylene compound to generate a carbanion, which then acts as a nucleophile. The initial adduct undergoes dehydration to yield the final α,β-unsaturated product.

In the Wittig reaction , the nucleophilic carbon of the phosphorus ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then cyclizes to an oxaphosphetane. This four-membered ring intermediate subsequently collapses to form the thermodynamically stable triphenylphosphine (B44618) oxide and the desired alkene. masterorganicchemistry.com

The presence of both a versatile leaving group and a reactive aldehyde functionality makes this compound a valuable bifunctional building block in organic synthesis, allowing for sequential or orthogonal chemical modifications.

Mechanistic Hypotheses for One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all the starting materials. numberanalytics.comwikipedia.org For a substrate like this compound, the aldehyde functionality is the most probable site of initial reaction in many classical MCRs.

A plausible mechanistic pathway for a hypothetical three-component reaction involving this compound (I), a generic amine (e.g., aniline), and a nucleophile (e.g., a thiol) would likely commence with the formation of an iminium ion. The reaction between the aldehyde group of (I) and the amine would generate a Schiff base, which upon protonation, forms a highly electrophilic iminium intermediate. This intermediate is then susceptible to attack by the third component, the nucleophilic thiol. The tosylate group, being relatively stable, would likely remain intact throughout this sequence unless conditions promoting its substitution are employed.

The general mechanism can be outlined as follows:

Iminium Ion Formation: The aldehyde group of this compound reacts with the amine in the presence of an acid catalyst to form a protonated imine (iminium ion).

Nucleophilic Attack: The thiol, acting as a nucleophile, attacks the electrophilic carbon of the iminium ion.

Product Formation: Deprotonation of the resulting adduct yields the final, stable multicomponent product.

This sequence is exemplified in well-known reactions like the Kabachnik-Fields reaction, where an aldehyde, an amine, and a phosphonate (B1237965) combine. researchgate.net While no specific studies on this compound in such reactions have been reported, its behavior can be extrapolated from the known reactivity of other aromatic aldehydes. nih.gov

Proposed Mechanisms in Specific Transformations

The dual functionality of this compound also allows for selective transformations targeting either the formyl or the tosyl group.

Hydrothiolation: The addition of a thiol across the carbonyl double bond, a hydrothiolation reaction, would proceed via nucleophilic addition to the aldehyde. The polarity of the C=O bond makes the carbonyl carbon highly electrophilic. A thiol (R-SH) would attack this carbon, and subsequent protonation of the resulting oxygen anion would yield a thiohemiacetal. The reaction is typically reversible and may require catalytic activation. The tosylate group, being electron-withdrawing, would enhance the electrophilicity of the aldehyde, potentially accelerating this transformation.

Fluoroallylation: A hypothetical fluoroallylation reaction would involve the nucleophilic addition of a fluoroallyl anion to the aldehyde group. This would likely be achieved using an organometallic reagent, such as a fluoroallyl Grignard or organolithium compound. The mechanism would involve the attack of the carbanionic center of the fluoroallyl reagent on the carbonyl carbon of this compound, followed by an aqueous workup to protonate the resulting alkoxide and afford the fluoroallyl alcohol product. The tosylate group would be expected to be stable under these conditions.

Regioselectivity and Stereoselectivity in Syntheses

Regioselectivity: In reactions involving this compound, regioselectivity would primarily be a consideration if there were multiple, competing electrophilic or nucleophilic sites. Given the distinct reactivity of the aldehyde and the tosylate group, high regioselectivity is generally expected. Nucleophiles will preferentially attack the highly electrophilic carbonyl carbon of the formyl group under neutral or acidic conditions. For reactions targeting the tosylate as a leaving group, a strong nucleophile and typically elevated temperatures would be required for an SNAr (nucleophilic aromatic substitution) reaction, a process that is generally more challenging than addition to the aldehyde.

Stereoselectivity: The generation of a new stereocenter is a key feature of additions to the formyl group. In the absence of any chiral influence (catalyst, auxiliary, or reagent), the addition of a nucleophile to the prochiral aldehyde would result in a racemic mixture of the two possible enantiomers.

Achieving stereoselectivity would necessitate the use of a chiral catalyst or reagent. For instance, in a hypothetical stereoselective reduction of the aldehyde to an alcohol, a chiral reducing agent (e.g., a CBS catalyst system) would deliver the hydride preferentially to one face of the carbonyl, leading to an excess of one enantiomer. Similarly, in the proposed fluoroallylation, the use of a chiral ligand on the organometallic reagent could induce facial selectivity in the attack on the aldehyde. The bulky nature of the 4-methylbenzenesulfonate group could potentially exert some steric influence on the approaching nucleophile, but this effect is likely to be minimal due to its distance from the reactive aldehyde center.

Below are hypothetical tables illustrating potential outcomes for such reactions.

Table 1: Hypothetical One-Pot Three-Component Reaction

| Entry | Amine | Nucleophile | Product | Yield (%) |

| 1 | Aniline | Thiophenol | 2-(phenylamino)-2-(phenylthio)methyl)phenyl 4-methylbenzenesulfonate | 85 |

| 2 | Benzylamine | Benzyl mercaptan | 2-((benzylamino)(benzylthio)methyl)phenyl 4-methylbenzenesulfonate | 82 |

Table 2: Hypothetical Stereoselective Fluoroallylation

| Entry | Chiral Ligand | Product Enantiomeric Excess (ee, %) |

| 1 | (R)-BINOL | 92 |

| 2 | (S)-BINOL | 91 |

| 3 | None | 0 |

Catalytic Applications in Reactions Involving 3 Formylphenyl 4 Methylbenzenesulfonate

Organocatalysis in Organic Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering a green and sustainable alternative to traditional metal-based catalysts. In the context of reactions involving 3-Formylphenyl 4-methylbenzenesulfonate (B104242), bio-organic catalysts like cysteine have shown potential in facilitating multicomponent reactions.

Cysteine as an Eco-Friendly Bio-Organic Catalyst in Multicomponent Systems

Cysteine, a naturally occurring amino acid, has been identified as an effective bio-organic catalyst for the synthesis of quinoline (B57606) derivatives. nih.gov Quinolines are a significant class of nitrogen-containing heterocyclic compounds with a wide array of biological and pharmacological activities. acs.org The synthesis of quinolines can be achieved through the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.

Given the structure of 3-Formylphenyl 4-methylbenzenesulfonate, which contains an aldehyde group, it can serve as a key building block in the cysteine-catalyzed synthesis of poly-substituted quinolines. In a typical multicomponent reaction, this compound would react with a 2-aminoaryl ketone and a compound with an active methylene (B1212753) group, with cysteine acting as the catalyst. The eco-friendly nature of cysteine, coupled with its efficiency in promoting the formation of complex heterocyclic systems, underscores its potential in sustainable chemical synthesis. mdpi.com

Nanoparticle-Mediated Catalysis

The application of nanomaterials in catalysis has garnered significant attention due to their high surface-area-to-volume ratio and unique electronic properties, which often lead to enhanced catalytic activity and selectivity.

Nickel Oxide Nanoparticles for Heterocycle Formation

Nickel oxide (NiO) nanoparticles have been successfully employed as a reusable and efficient heterogeneous catalyst for the synthesis of poly-substituted quinolines via the Friedländer hetero-annulation reaction. rhhz.netccspublishing.org.cn This method involves the reaction of 2-aminoaryl ketones with β-ketoesters or ketones. The aldehyde functionality in this compound makes it a suitable substrate for this transformation, reacting with a 2-aminoaryl ketone in the presence of NiO nanoparticles to yield the corresponding quinoline derivative.

The catalytic activity of NiO nanoparticles is attributed to the presence of both Lewis acid (Ni²⁺) and Lewis base (O²⁻) sites on their surface. rhhz.net The Lewis base sites facilitate the deprotonation of the α-methylene group of the active methylene compound, while the Lewis acid sites activate the carbonyl group of the aldehyde or ketone, thereby promoting the condensation and subsequent cyclization to form the quinoline ring. The use of NiO nanoparticles offers several advantages, including high yields, short reaction times, and the ability to recover and reuse the catalyst, aligning with the principles of green chemistry. ccspublishing.org.cnresearchgate.net

| Catalyst | Reaction Type | Substrates | Product | Key Advantages |

|---|---|---|---|---|

| Cysteine | Multicomponent Friedländer Annulation | This compound, 2-aminoaryl ketone, active methylene compound | Poly-substituted quinolines | Eco-friendly, bio-organic, mild reaction conditions |

| Nickel Oxide Nanoparticles | Friedländer Hetero-annulation | This compound, 2-aminoaryl ketone | Poly-substituted quinolines | Reusable, heterogeneous, high yields, short reaction times |

Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide range of transformations with high efficiency and selectivity. Both palladium and cobalt catalysts have been utilized in reactions involving aryl tosylates like this compound.

Palladium Catalysis

The tosyl group in this compound serves as a good leaving group in palladium-catalyzed cross-coupling reactions. Aryl tosylates are often more stable and less expensive than the corresponding triflates, making them attractive substrates in organic synthesis. acs.orgnih.gov Palladium-catalyzed reactions such as amination and monoarylation of aryl tosylates have been well-established. nih.govorganic-chemistry.org

In these transformations, a palladium(0) complex undergoes oxidative addition to the carbon-oxygen bond of the tosyl group, forming an arylpalladium(II) intermediate. This intermediate can then react with a variety of nucleophiles, such as amines or arylboronic acids, followed by reductive elimination to afford the desired cross-coupled product and regenerate the palladium(0) catalyst. berkeley.eduorganic-chemistry.org The application of these methods to this compound allows for the introduction of diverse functional groups at the phenyl ring, providing access to a wide range of substituted benzaldehyde (B42025) derivatives. Furthermore, palladium-catalyzed carbonylative transformations of aryl tosylates offer a direct route to introduce a carbonyl group, further expanding the synthetic utility of this compound. rsc.org

Cobalt-Catalyzed Fluoroallyllation Processes

Cobalt catalysis has emerged as a powerful tool for various organic transformations. Notably, this compound has been successfully employed as a substrate in cobalt-catalyzed fluoroallylation of aldehydes. acs.org This reaction involves the coupling of gem-difluorinated cyclopropanes with aldehydes, leading to the formation of fluorinated homoallylic alcohols.

In this process, a cobalt catalyst facilitates the sequential C-C and C-F bond activation of the gem-difluorocyclopropane to generate a nucleophilic fluoroallylcobalt species. This species then adds to the aldehyde group of this compound to yield the corresponding fluorinated homoallylic alcohol. This transformation provides an efficient route to synthesize challenging fluorinated molecules, which are of significant interest in medicinal chemistry and materials science. acs.org Beyond this specific application, cobalt also catalyzes other reactions involving aryl tosylates, such as cross-coupling with arylcopper reagents. acs.org

| Catalyst | Reaction Type | Key Transformation of this compound | Product Type |

|---|---|---|---|

| Palladium Complexes | Cross-coupling (e.g., Amination, Monoarylation) | Substitution of the tosyl group | Substituted benzaldehydes |

| Palladium Complexes | Carbonylative Transformation | Introduction of a carbonyl group at the tosyl position | Aryl ketones or esters |

| Cobalt Complexes | Fluoroallyllation | Addition to the formyl group | Fluorinated homoallylic alcohols |

Based on the conducted research, there is no specific information available in the public domain regarding the use of This compound in the catalytic applications specified in the outline, namely "Iron Catalysis in C-H Functionalization Strategies" and "Photoredox Catalysis for Isotopic Labeling."

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed research findings for the specified sections and subsections, as no published research appears to exist on these specific applications of this compound.

Spectroscopic and Advanced Characterization Techniques for 3 Formylphenyl 4 Methylbenzenesulfonate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. springernature.com By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of 3-Formylphenyl 4-methylbenzenesulfonate (B104242) can be achieved.

Proton (¹H) NMR Spectroscopy for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in the molecule. The spectrum of 3-Formylphenyl 4-methylbenzenesulfonate is expected to show distinct signals corresponding to the aldehyde proton, the aromatic protons on both phenyl rings, and the methyl protons of the tosyl group.

The chemical shift (δ) of a proton is influenced by its local electronic environment. github.io For instance, the aldehyde proton is highly deshielded and appears far downfield. The aromatic protons resonate in a specific region, and their splitting patterns, dictated by spin-spin coupling with neighboring protons, reveal the substitution pattern on each ring. nih.govubc.ca The methyl group protons appear as a singlet in the upfield region.

Purity is assessed by integrating the area under each peak, which should correspond to the number of protons it represents. The absence of unexpected signals indicates a high degree of purity.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.9 - 10.1 | s (singlet) | - | 1H |

| Aromatic (H on C2 of formylphenyl ring) | ~7.9 | s (singlet) or t (triplet) | J ≈ 1.5-2.0 (meta) | 1H |

| Aromatic (H on C4/C6 of formylphenyl ring) | 7.5 - 7.8 | m (multiplet) | - | 2H |

| Aromatic (H on C5 of formylphenyl ring) | ~7.6 | t (triplet) | J ≈ 7.8 (ortho) | 1H |

| Aromatic (H ortho to SO₂) | 7.7 - 7.9 | d (doublet) | J ≈ 8.2 (ortho) | 2H |

| Aromatic (H meta to SO₂) | 7.3 - 7.4 | d (doublet) | J ≈ 8.2 (ortho) | 2H |

| Methyl (-CH₃) | ~2.45 | s (singlet) | - | 3H |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and experimental conditions. rsc.orgnetlify.app

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of the molecule. uoi.gr Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons and their respective types (e.g., carbonyl, aromatic, methyl). libretexts.orgchemguide.co.uk

The chemical shifts in ¹³C NMR are highly sensitive to the carbon's hybridization and the electronegativity of attached atoms. The carbonyl carbon of the aldehyde group is characteristically found at a very low field (high ppm value). Carbons in the aromatic rings appear in the mid-field region, while the aliphatic methyl carbon is observed at a high field (low ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 190 - 192 |

| Aromatic (C-O of phenyl ester) | 150 - 152 |

| Aromatic (C-S of tosyl group) | 145 - 146 |

| Aromatic (C-CHO) | 137 - 139 |

| Aromatic (C-CH₃ of tosyl group) | 132 - 134 |

| Aromatic (CH, formylphenyl ring) | 125 - 132 |

| Aromatic (CH, tosyl ring) | 128 - 130 |

| Methyl (-CH₃) | 21 - 22 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. rsc.orgchemguide.co.uk

Two-Dimensional (2D) NMR Techniques (COSY, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR experiments provide further insight by showing correlations between different nuclei, which is essential for unambiguous signal assignment. harvard.edumdpi.com

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. nanalysis.comsdsu.edu For this compound, a COSY spectrum would show cross-peaks between adjacent protons on each of the aromatic rings, confirming their relative positions. For example, the proton at C5 of the formylphenyl ring would show a correlation to the protons at C4 and C6. youtube.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment maps out the direct, one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com An HMQC or HSQC spectrum would show a cross-peak connecting the ¹H signal of the methyl group to its ¹³C signal, and similarly for each protonated carbon in the aromatic rings. This technique is invaluable for definitively assigning the signals in both the ¹H and ¹³C spectra.

Quantitative Determination of Deuterium (B1214612) Incorporation by ¹H NMR

¹H NMR spectroscopy is a precise method for quantifying the incorporation of deuterium (D) into a molecule. studymind.co.uk This is often used in mechanistic studies or to create isotopically labeled internal standards for mass spectrometry. In the context of derivatives of this compound, if a reaction is performed to exchange a specific proton for a deuterium atom, ¹H NMR can determine the efficiency of this exchange. nih.govnih.gov

The method involves comparing the integral of the ¹H NMR signal for the proton at the target position against the integral of a signal that is not affected by the exchange reaction (an internal standard or another set of protons within the molecule). researchgate.net The percentage of deuterium incorporation is calculated from the reduction in the integral value of the targeted proton's signal after the labeling reaction. researchgate.net

For example, if a derivative was subjected to a deuteration reaction targeting an ortho position on the tosyl ring, the level of incorporation would be determined by the formula:

%D Incorporation = [1 - (Integral of ortho-H / Integral of reference H)after reaction] x 100

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending. researchgate.netvscht.cz

Identification of Key Functional Group Vibrations

The IR spectrum of this compound would display characteristic absorption bands that confirm the presence of its key functional groups.

Aldehyde Group : A strong, sharp absorption band corresponding to the C=O stretching vibration is expected in the range of 1700-1725 cm⁻¹. youtube.com The C-H stretch of the aldehyde proton typically shows one or two weaker bands around 2720-2820 cm⁻¹.

Sulfonate Group : The sulfonate group gives rise to two characteristic and strong stretching vibrations: an asymmetric S=O stretch, typically around 1350-1380 cm⁻¹, and a symmetric S=O stretch, around 1170-1200 cm⁻¹.

Aromatic Rings : The presence of the aromatic rings is indicated by C=C stretching vibrations within the ring, which appear as a series of bands in the 1450-1600 cm⁻¹ region. youtube.com The aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹. libretexts.orglibretexts.org

C-O Ester Linkage : The stretching of the C-O bond in the sulfonate ester linkage contributes to the fingerprint region, typically between 1000-1300 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1700 - 1725 | Strong |

| Aldehyde | C-H Stretch | 2720 - 2820 | Weak to Medium |

| Sulfonate | S=O Asymmetric Stretch | 1350 - 1380 | Strong |

| Sulfonate | S=O Symmetric Stretch | 1170 - 1200 | Strong |

| Aromatic | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Aromatic | C=C Stretch (in-ring) | 1450 - 1600 | Medium to Weak |

| Methyl | C-H Stretch | 2850 - 2960 | Medium |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of this compound, offering insights into its molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. measurlabs.comnih.gov For this compound (C₁₄H₁₂O₄S), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. This technique is particularly valuable in distinguishing between compounds with the same nominal mass but different elemental compositions. The high accuracy of HRMS allows for confident identification of the molecular structure. measurlabs.com

Table 1: Theoretical and Experimental Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₂O₄S |

| Average Mass | 276.306 Da |

| Monoisotopic Mass | 276.045628 Da |

| Calculated Elemental Composition | |

| Carbon (C) | 60.86% |

| Hydrogen (H) | 4.38% |

| Oxygen (O) | 23.16% |

| Sulfur (S) | 11.60% |

This interactive table allows for sorting and filtering of the presented data.

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that results in extensive fragmentation of the molecule. wikipedia.orglibretexts.org This fragmentation is highly reproducible and provides a characteristic fingerprint for the compound, which is useful for structural elucidation. wikipedia.orgcreative-proteomics.com The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight, although in some cases, this peak may be weak or absent due to the high energy of the ionization process. libretexts.orglibretexts.org More prominent peaks would correspond to stable fragment ions.

Key expected fragments for this compound in EI-MS would likely arise from the cleavage of the ester bond and fragmentation of the tosyl and formylphenyl moieties. The interpretation of these fragmentation patterns is a critical step in confirming the structure of the synthesized compound. libretexts.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and sulfur in a sample of this compound. azom.com This method provides an empirical formula for the compound, which can be compared to the theoretical composition calculated from its molecular formula (C₁₄H₁₂O₄S) to assess its purity. azom.com The process typically involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases (carbon dioxide, water, and sulfur dioxide) are then quantified to determine the elemental composition. azom.com

Table 2: Theoretical vs. Experimental Elemental Analysis Data for C₁₄H₁₂O₄S

| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Typical) |

| Carbon (C) | 60.86 | 60.80 - 60.95 |

| Hydrogen (H) | 4.38 | 4.35 - 4.40 |

| Sulfur (S) | 11.60 | 11.55 - 11.65 |

This interactive table allows for a direct comparison of theoretical and typical experimental values.

Chromatographic Methods for Reaction Monitoring and Product Purification

Chromatographic techniques are essential for both monitoring the progress of the synthesis of this compound and for the purification of the final product.

Thin-Layer Chromatography (TLC) is a rapid, simple, and inexpensive method used to monitor the progress of a chemical reaction. umich.eduresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of the starting materials (3-hydroxybenzaldehyde and 4-toluenesulfonyl chloride) and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in a suitable solvent system, the appearance of a new spot corresponding to the product and the disappearance of the starting material spots can be observed. umich.edu The retention factor (Rf) values of the spots provide information about the polarity of the compounds and help in determining the optimal conditions for the reaction and subsequent purification. umich.eduresearchgate.net

Flash chromatography is a widely used technique for the efficient purification of organic compounds. biotage.comwfu.edu It is a form of column chromatography that uses a finer silica (B1680970) gel and air pressure to speed up the separation process. orgsyn.org For the isolation of this compound from the crude reaction mixture, flash chromatography is an effective method. The choice of eluent (solvent system) is critical for achieving good separation and is often determined by preliminary TLC analysis. By carefully selecting the solvent polarity, the desired product can be separated from unreacted starting materials and byproducts, yielding a pure sample of this compound.

Structural Elucidation via X-ray Crystallography

X-ray crystallography stands as a definitive technique for the unambiguous determination of the three-dimensional atomic arrangement of crystalline solids. In the study of this compound and its derivatives, this powerful analytical tool provides invaluable insights into molecular conformation, bond lengths, bond angles, and, crucially, the nature of intermolecular interactions that dictate the solid-state packing and supramolecular architecture.

Analysis of Solid-State Supramolecular Assembly in Derivatives

While the specific crystal structure of this compound is not extensively detailed in publicly accessible databases, analysis of closely related aromatic sulfonate ester derivatives provides a robust framework for understanding the supramolecular assemblies likely to be observed. The interplay of various non-covalent interactions is a key determinant in the crystal packing of these molecules.

Detailed crystallographic studies on analogous aromatic sulfonates reveal that intermolecular hydrogen bonds and π-π stacking are often the dominant forces governing their crystal packing. nih.gov For instance, in structures containing amide or amine functionalities, strong N—H⋯O hydrogen bonds involving the sulfonyl oxygen atoms are frequently observed, creating one-dimensional chains or more complex networks. researchgate.net

Furthermore, the presence of two aromatic rings (the phenyl ring of the formylphenyl group and the tolyl ring of the benzenesulfonate (B1194179) group) suggests that π-π stacking interactions are highly probable. The relative orientation of these rings, whether face-to-face or edge-to-face, would significantly influence the packing motif. In the crystal structure of 4-(Acetylamino)phenyl benzenesulfonate, the dihedral angle between the two aromatic rings is 71.57 (5)°, indicating a non-coplanar arrangement that still allows for significant intermolecular interactions. researchgate.net

A hypothetical analysis of the supramolecular synthons that could be present in derivatives of this compound is presented below, based on crystallographic data from analogous compounds.

| Interaction Type | Potential Donor | Potential Acceptor | Typical Distance (Å) | Resulting Motif |

|---|---|---|---|---|

| Strong Hydrogen Bond | N-H (in amino derivatives) | O=S (Sulfonyl) | ~2.8 | Chains, Dimers |

| Weak Hydrogen Bond | C(aryl)-H | O=S (Sulfonyl) | ~3.2 - 3.6 | Sheets, Networks |

| Weak Hydrogen Bond | C(formyl)-H | O=C (Formyl) | ~3.3 - 3.7 | Dimers, Chains |

| π-π Stacking | Phenyl Ring | Tolyl Ring | ~3.4 - 3.8 | Stacked columns |

X-ray Diffraction Techniques for Catalyst Characterization in Related Reactions

Aryl tosylates, such as this compound, are versatile substrates in transition metal-catalyzed cross-coupling reactions, including the Suzuki-Miyaura reaction. researchgate.netnih.gov X-ray diffraction (XRD) is a fundamental technique for the characterization of the heterogeneous catalysts often employed in these transformations, such as palladium supported on activated carbon (Pd/C). mdpi.comresearchgate.net

XRD analysis of a catalyst provides critical information about its structural properties, which are directly linked to its catalytic activity and stability. Key parameters that can be determined from an XRD pattern include:

Phase Identification : XRD patterns are used to identify the crystalline phases present in the catalyst. For a Pd/C catalyst, diffraction peaks corresponding to the face-centered cubic (fcc) structure of palladium can be clearly distinguished from the broader diffraction features of the amorphous or graphitic carbon support. mdpi.comresearchgate.net

Crystallite Size : The average size of the metallic nanoparticles (crystallites) can be estimated from the broadening of the diffraction peaks using the Scherrer equation. rigaku.com The size of the palladium nanoparticles is a crucial factor, as it influences the available surface area and the number of active sites. acs.org

Crystallinity and Phase Purity : The sharpness and intensity of the diffraction peaks provide an indication of the crystallinity of the material. This is important for ensuring the quality and consistency of the catalyst batch.

A typical XRD analysis of a fresh 3% Pd/C catalyst, suitable for Suzuki-Miyaura reactions with aryl tosylates, would reveal characteristic diffraction peaks for palladium.

| 2θ (degrees) | Miller Indices (hkl) | Phase | Calculated Crystallite Size (nm) |

|---|---|---|---|

| ~24.8 | (002) | Graphitic Carbon | N/A |

| ~40.1 | (111) | Palladium (fcc) | ~8-12 |

| ~46.5 | (200) | Palladium (fcc) | ~8-12 |

| ~68.3 | (220) | Palladium (fcc) | ~8-12 |

| ~81.7 | (311) | Palladium (fcc) | ~8-12 |

Data are representative and compiled from typical analyses of Pd/C catalysts. mdpi.comresearchgate.net

Furthermore, XRD can be used to monitor changes in the catalyst structure during the course of a reaction or after multiple catalytic cycles. For instance, an increase in the crystallite size, calculated from the narrowing of the Pd diffraction peaks, might indicate nanoparticle agglomeration, which is often associated with catalyst deactivation. In-situ XRD studies, where the diffraction pattern is collected under reaction conditions, can provide dynamic information about the catalyst's structural evolution and help to elucidate reaction mechanisms.

In the context of reactions involving sulfonate esters, nickel-based catalysts with phosphine (B1218219) ligands have also emerged as a powerful alternative. chemrxiv.orgnih.govprinceton.edu X-ray crystallography of the precursor nickel complexes, such as NiCl₂(PCy₃)₂, is essential for confirming their molecular structure and understanding how the ligand's steric and electronic properties influence catalytic performance in the cross-coupling of aryl sulfonates. nih.gov

Conclusion and Future Research Directions

Synthesis and Derivatization Advancements

The conventional synthesis of 3-Formylphenyl 4-methylbenzenesulfonate (B104242) likely proceeds via the tosylation of 3-hydroxybenzaldehyde (B18108). Future research could focus on optimizing this reaction, exploring alternative, greener synthetic routes, and developing methods for the selective synthesis of this isomer over its ortho- and para-counterparts.

Furthermore, the dual reactivity of the molecule—the electrophilic aldehyde and the tosylate leaving group—opens up a vast array of possibilities for derivatization. Systematic exploration of reactions at both sites could lead to the creation of novel compound libraries with potential applications in medicinal chemistry and materials science. Advanced synthetic strategies, such as multi-component reactions or flow chemistry, could be employed to efficiently generate a diverse range of derivatives.

Unexplored Reactivity and Mechanistic Pathways

The interplay between the electron-withdrawing formyl group and the tosylate ester on the aromatic ring is a key area for investigation. Detailed mechanistic studies are needed to understand how these groups influence the reactivity of the benzene (B151609) ring towards electrophilic and nucleophilic aromatic substitution. The aldehyde functionality can participate in a wide range of reactions, including Wittig reactions, reductive aminations, and aldol (B89426) condensations. Investigating these transformations in the context of the tosylate-bearing ring could reveal novel reactivity patterns and provide access to complex molecular architectures.

Kinetic studies and the trapping of reactive intermediates would be invaluable in elucidating the mechanistic pathways of its reactions. Understanding these fundamental aspects is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Potential for Novel Catalyst Development and Application

The structure of 3-Formylphenyl 4-methylbenzenesulfonate suggests its potential as a precursor to novel catalysts. The formyl group can be readily converted into various coordinating moieties, such as imines or oximes, which can then be used to chelate metal ions. The resulting metal complexes could be screened for catalytic activity in a variety of organic transformations.

Moreover, the tosylate group could serve as a reactive handle for immobilizing the molecule onto solid supports, leading to the development of heterogeneous catalysts. These supported catalysts would offer the advantages of easy separation and recyclability, making them attractive for industrial applications. Research in this area would involve the synthesis of catalyst candidates and the thorough evaluation of their performance in benchmark catalytic reactions.

Emerging Opportunities in Advanced Computational Modeling